

Elucidating the Intricate Lasso Structure of Lariatin A: An NMR Spectroscopy Application Note

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Compound of Interest

Compound Name: *Lariatin A*

Cat. No.: *B10815312*

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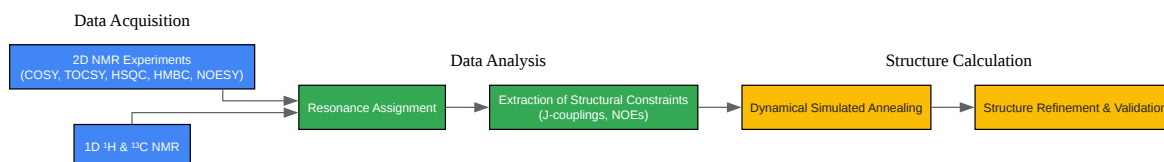
For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariatin A is a unique, ribosomally synthesized, and post-translationally modified peptide (RiPP) characterized by a distinctive "lasso" structure. This architecture, where the C-terminal tail is threaded through and entrapped within a macrolactam ring, confers remarkable stability against chemical and thermal denaturation. Isolated from *Rhodococcus* sp. K01-B0171, **Lariatin A** exhibits potent antimycobacterial activity, making it a compelling candidate for novel anti-tuberculosis drug development. The elucidation of its complex three-dimensional structure was heavily reliant on a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This application note provides a detailed overview of the NMR methodologies employed in the structural determination of **Lariatin A**, complete with experimental protocols and data presentation.

Structural Determination Workflow

The structural elucidation of **Lariatin A** followed a systematic workflow, beginning with the determination of its amino acid sequence and culminating in the calculation of its three-dimensional structure. The key steps involved a combination of 1D and 2D NMR experiments to establish through-bond and through-space correlations between protons and carbons.



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NMR-based workflow for **Lariat A** structure elucidation.

Data Presentation: NMR Assignments of Lariat A

The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is a prerequisite for determining the three-dimensional structure of a peptide. The following tables summarize the chemical shift assignments for **Lariat A** in DMSO-d₆ at 30°C.

Table 1: ¹H Chemical Shift Assignments for **Lariat A** (in DMSO-d₆, at 30°C)

Residue	NH (ppm)	H α (ppm)	H β (ppm)	Other Protons (ppm)
Gly1	8.21	3.75, 3.61	-	-
Ser2	8.15	4.25	3.65, 3.58	OH: 5.01
Gln3	8.01	4.18	2.01, 1.85	H γ : 2.15; NH $_2$: 7.29, 6.79
Leu4	7.95	4.21	1.58, 1.45	H γ : 1.62; H δ : 0.85, 0.82
Val5	7.85	3.95	2.05	H γ : 0.88, 0.83
Tyr6	8.25	4.45	2.95, 2.78	H δ : 7.05; H ϵ : 6.65; OH: 9.15
Arg7	8.11	4.15	1.75, 1.61	H γ : 1.55; H δ : 3.11; NH: 7.55; NH $_2$: 7.21, 6.95
Glu8	8.35	4.11	2.21, 1.95	H γ : 2.45
Trp9	8.51	4.55	3.21, 3.11	H δ 1: 10.81; H ζ 2: 7.55; H η 2: 7.35; H ϵ 3: 7.15; H ζ 3: 7.05; H ϵ 2: 7.25
Val10	7.75	3.85	1.95	H γ : 0.81, 0.78
Gly11	8.18	3.81, 3.71	-	-
His12	8.41	4.65	3.15, 3.01	H δ 2: 7.85; H ϵ 1: 8.95
Ser13	7.98	4.28	3.71, 3.65	OH: 5.11
Asn14	8.28	4.51	2.65, 2.51	NH $_2$: 7.45, 6.91
Val15	7.65	3.91	2.01	H γ : 0.85, 0.80

Ile16	7.71	3.88	1.85	Hy: 1.45, 1.15; Hy': 0.81; Hδ: 0.75
Lys17	7.81	4.12	1.65, 1.51	Hy: 1.35; Hδ: 1.55; Hε: 2.75; NH ₃ ⁺ : 7.95
Pro18	-	4.25	2.15, 1.75	Hy: 1.85; Hδ: 3.55, 3.45

Table 2: ¹³C Chemical Shift Assignments for **Lariat A** (in DMSO-d₆, at 30°C)

Residue	C α (ppm)	C β (ppm)	C' (ppm)	Other Carbons (ppm)
Gly1	43.5	-	171.5	-
Ser2	56.5	61.8	172.1	-
Gln3	54.1	28.1	173.5	C γ : 31.5; C δ : 174.8
Leu4	53.5	40.5	174.1	C γ : 24.5; C δ 1: 23.5; C δ 2: 22.1
Val5	60.1	30.5	173.8	C γ 1: 19.8; C γ 2: 19.2
Tyr6	55.8	36.8	172.5	C γ : 128.5; C δ : 130.5; C ϵ : 115.2; C ζ : 156.1
Arg7	53.8	29.1	173.2	C γ : 25.1; C δ : 41.1; C ζ : 157.1
Glu8	54.5	27.5	174.5	C γ : 33.8; C δ : 179.5
Trp9	55.1	27.8	172.8	C γ : 110.1; C δ 1: 124.1; C δ 2: 127.5; C ϵ 2: 121.5; C ϵ 3: 118.8; C ζ 2: 111.5; C ζ 3: 136.5; C η 2: 118.1
Val10	60.5	30.8	174.2	C γ 1: 20.1; C γ 2: 19.5
Gly11	43.8	-	171.8	-
His12	54.8	28.5	172.6	C γ : 135.5; C δ 2: 118.1; C ϵ 1: 134.1

Ser13	56.8	62.1	172.3	-
Asn14	51.5	36.5	173.1	Cy: 172.5
Val15	60.3	30.6	173.9	Cy1: 19.9; Cy2: 19.3
Ile16	59.8	37.1	173.5	Cy1: 25.5; Cy2: 15.8; Cδ: 11.5
Lys17	54.2	31.1	173.6	Cy: 23.1; Cδ: 27.1; Cε: 39.8
Pro18	60.8	29.8	175.1	Cy: 25.2; Cδ: 47.5

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of NMR-based structure elucidation studies.

Sample Preparation

- Purification: **Lariatins A** was purified from the culture broth of *Rhodococcus* sp. K01-B0171 using a combination of Diaion HP-20, ODS column chromatography, and reversed-phase HPLC.
- Sample Preparation for NMR: Approximately 5 mg of purified **Lariatins A** was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6). A trace amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker DRX-600 spectrometer equipped with a cryogenic probe.

- 1D ^1H and ^{13}C NMR:
 - ^1H NMR spectra were recorded with a spectral width of 12 ppm and 64k data points.

- ^{13}C NMR spectra were recorded with a spectral width of 200 ppm and 64k data points, using a proton-decoupling sequence.
- 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY):
 - COSY: The experiment was performed to identify scalar-coupled protons, primarily for assigning protons within the same amino acid spin system. Data were collected with 2048 x 512 data points in the F2 and F1 dimensions, respectively.
 - TOCSY: A clean TOCSY experiment with a mixing time of 80 ms was used to correlate all protons within a spin system, facilitating the identification of amino acid types.
- 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:
 - The HSQC experiment was used to correlate protons with their directly attached ^{13}C nuclei. This was essential for the assignment of carbon resonances.
- 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
 - The HMBC experiment, optimized for a long-range coupling constant of 8 Hz, was used to identify correlations between protons and carbons separated by two or three bonds. This was critical for sequencing the amino acid residues.
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY):
 - NOESY spectra were recorded with mixing times of 100, 200, and 300 ms to detect through-space correlations between protons that are close in space ($< 5 \text{ \AA}$). These NOE-derived distance restraints were fundamental for calculating the 3D structure.

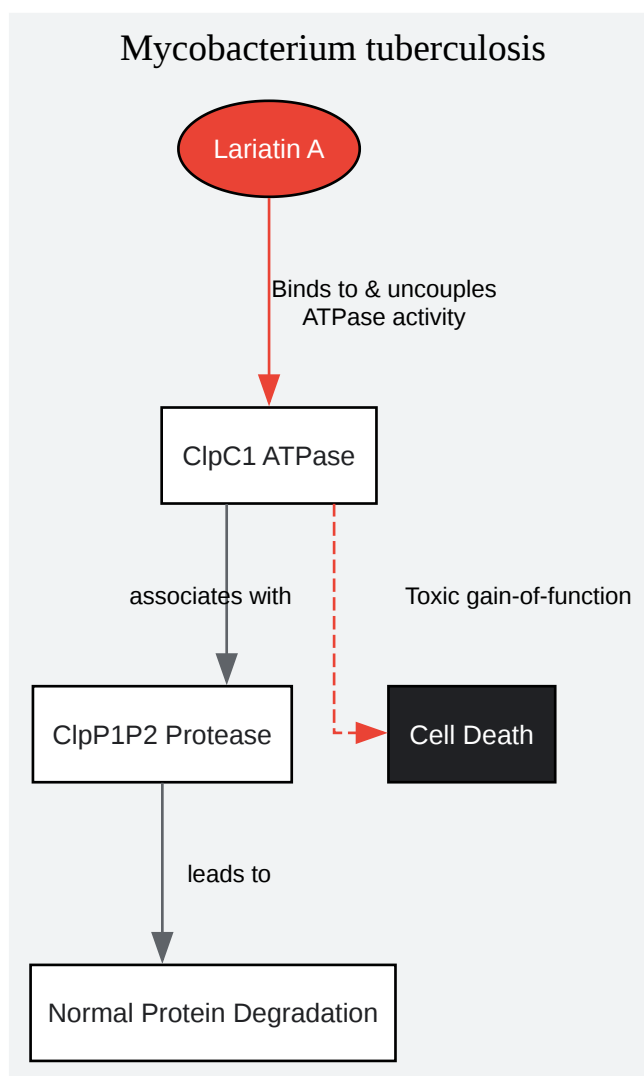
Structure Calculation and Refinement

- Constraint Generation: Distance restraints were derived from the NOESY cross-peak volumes. Dihedral angle restraints were obtained from the $^3\text{J}(\text{HN-H}\alpha)$ coupling constants measured from the high-resolution 1D ^1H spectrum.
- Structure Calculation: A set of 100 initial structures was generated using a dynamical simulated annealing protocol in the X-PLOR software package.

- **Structure Refinement:** The 20 structures with the lowest energy were selected and further refined. The final structure of **Lariat**in A was represented by the average of these 20 refined structures.

Antimycobacterial Mechanism of Action

While the precise molecular target of **Lariat**in A is still under investigation, its potent antimycobacterial activity is well-established. Related lasso peptides, such as lassomycin, have been shown to target the ClpC1 ATPase, a key component of the caseinolytic protease complex in *Mycobacterium tuberculosis*. Lassomycin uncouples the ATPase activity of ClpC1 from its proteolytic function, leading to a toxic gain-of-function and bacterial cell death. It is hypothesized that **Lariat**in A may employ a similar mechanism of action.



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Proposed mechanism of **Lariat**in A's antimycobacterial activity.

Conclusion

The structural elucidation of **Lariat**in A is a testament to the power of NMR spectroscopy in unraveling the complex architectures of natural products. The combination of 1D and 2D NMR techniques provided the necessary through-bond and through-space correlations to piece together its unique lasso topology. The detailed chemical shift assignments and structural constraints derived from these experiments were instrumental in calculating a high-resolution 3D structure. This detailed structural information is invaluable for understanding its mode of action and for guiding future efforts in the design and synthesis of novel **Lariat**in A-based antimycobacterial agents.

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